![molecular formula C25H26FN5O2S B2583615 N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-42-4](/img/no-structure.png)
N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
In the molecular structure of this compound, the triazole ring is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The presence of fluorine in the compound can be detected in the 13C NMR spectra, where the carbon of “–CF3” resonance frequency is near δC 155.59 ppm as a quartet .Chemical Reactions Analysis
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This makes them suitable for a variety of chemical reactions and biological activities.Applications De Recherche Scientifique
Anticancer Properties
The structural analogs of the compound, particularly those belonging to the 1,2,4-triazolo[3,4-b]thiadiazole derivatives, have shown potential as anticancer agents. For instance, certain synthesized compounds in this category have demonstrated in vitro anticancer activity, indicating the potential for therapeutic applications in cancer treatment (Bhat, Prasad, Poojary, & Holla, 2004).
Analgesic Activity
Compounds related to N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, specifically those with a quinazoline moiety, have been synthesized and evaluated for their analgesic properties. This suggests potential applications in pain management and therapeutic interventions for pain-related conditions (Saad, Osman, & Moustafa, 2011).
Antimicrobial Activity
Another significant application of this compound and its derivatives lies in their antimicrobial properties. Research on quinoline derivatives containing an azole nucleus, which share structural similarities with this compound, has shown promising results against a variety of microorganisms, indicating potential use in treating bacterial and fungal infections (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Inotropic Evaluation
The compound's derivatives, particularly those within the 1,2,4-triazolo[4,3-a]quinoline class, have been evaluated for their inotropic effects. This includes an assessment of their ability to influence the force of heart muscle contractions, which could be valuable in developing treatments for various cardiac conditions (Liu, Yu, Quan, Cui, & Piao, 2009).
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities. Given the versatile biological activities of triazole compounds , this compound could be studied for potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of a cyclopentyl amine with a 4-fluorobenzyl thiol to form an intermediate, which is then reacted with a propyl ketone and a triazoloquinazoline carboxylic acid to form the final product.", "Starting Materials": [ "Cyclopentyl amine", "4-fluorobenzyl thiol", "Propyl ketone", "Triazoloquinazoline carboxylic acid" ], "Reaction": [ "Step 1: Cyclopentyl amine is reacted with 4-fluorobenzyl thiol in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate from step 1 is then reacted with propyl ketone in the presence of a suitable solvent and a catalyst to form a second intermediate.", "Step 3: The second intermediate from step 2 is then reacted with triazoloquinazoline carboxylic acid in the presence of a suitable solvent and a catalyst to form the final product, N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |
Numéro CAS |
1114652-42-4 |
Formule moléculaire |
C25H26FN5O2S |
Poids moléculaire |
479.57 |
Nom IUPAC |
N-cyclopentyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)20-12-9-17(22(32)27-19-5-3-4-6-19)14-21(20)31-24(30)28-29-25(31)34-15-16-7-10-18(26)11-8-16/h7-12,14,19H,2-6,13,15H2,1H3,(H,27,32) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



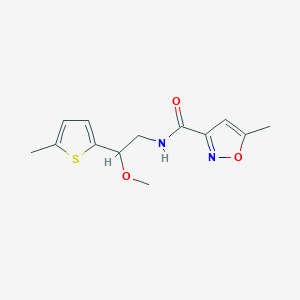

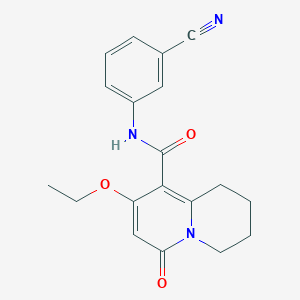
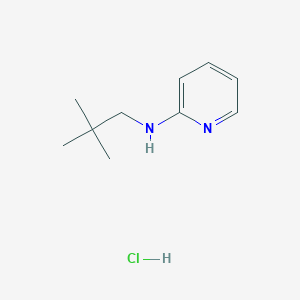
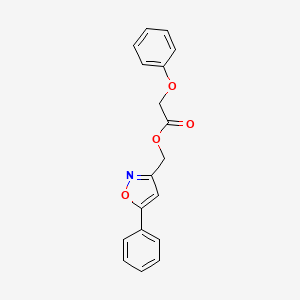
![4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B2583539.png)
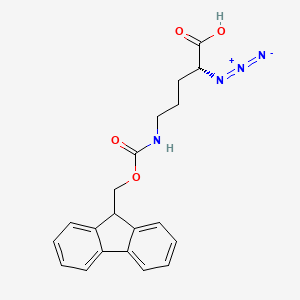
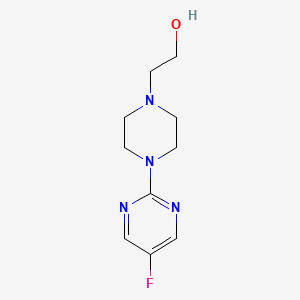

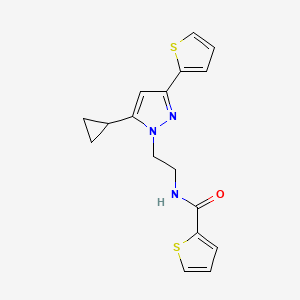
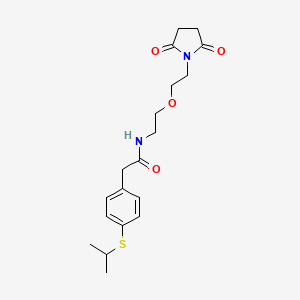

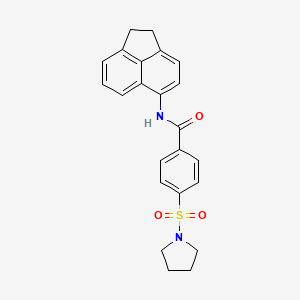
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2583550.png)